Methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate
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Description
“Methyl 2-(4-amino-3-iodophenyl)acetate” is a compound with the molecular formula C9H10INO2 and a molecular weight of 291.09 . It’s also known as "Methyl 2-(4-aMino-3-iodophenyl)acetate" . It’s important to note that this is not the exact compound you asked for, but it’s structurally similar.
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-amino-3-iodophenyl)acetate” consists of 9 carbon atoms, 10 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 2 oxygen atoms . Again, this is not the exact compound you asked for, but it’s structurally similar.
Chemical Reactions Analysis
There is a study that discusses the mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines . Although this is not the exact compound you asked for, it might provide some insights into the chemical reactions of structurally similar compounds.
Physical And Chemical Properties Analysis
“Methyl 2-(4-amino-3-iodophenyl)acetate” is stored sealed in dry conditions at 2-8°C . The boiling point is not specified .
Scientific Research Applications
Antitumor Agents
Compounds within the 2-(4-aminophenyl)benzothiazole class, which includes “Methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate”, represent extremely potent and selective experimental antitumor agents . They have shown significant potential in the treatment of breast cancer .
Mechanisms of Acquired Resistance
This compound has been used in studies to understand the mechanisms of acquired resistance to antitumor agents. For instance, it has been used to study the resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines .
Drug Bioactivation Studies
“Methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate” has been used in studies to understand the bioactivation of drugs. It has been found that cytochrome P450 1A1-catalysed bioactivation is a key mechanism underlying the stark selectivity of these agents .
Studies on Arylhydrocarbon Receptors
This compound has been used in studies on arylhydrocarbon (AhR) receptors. It has been found that aberrant AhR signalling underlies at least in part acquired resistance to DF 203 .
DNA Adduct Studies
“Methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate” has been used in studies to understand the formation of DNA adducts. It has been found that the number and intensity of γH2AX foci, which report protection against DNA double strand breaks, fall significantly in cells resistant to DF 203 .
Adenosine Receptor Antagonists
Compounds similar to “Methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate” have been found to have high affinity and selectivity for A2a adenosine receptors . These compounds have therapeutic potential in inflammation-related diseases such as asthma, chronic obstructive pulmonary disease, and cancer .
properties
IUPAC Name |
methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-11(2,10(14)15-3)7-4-5-9(13)8(12)6-7/h4-6H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETQLYCUPBNAJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)N)I)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate |
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